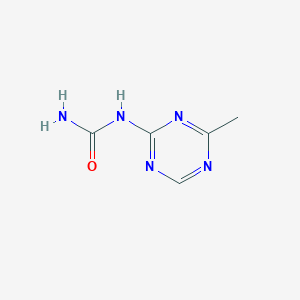
N-(4-Methyl-1,3,5-triazin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyl-1,3,5-triazin-2-yl)urea is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methyl-1,3,5-triazin-2-yl)urea can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3,5-triazine-2-amine with an isocyanate under controlled conditions. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium carbonate . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are fed into reactors where the reaction takes place under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3,5-triazin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
N-(4-Methyl-1,3,5-triazin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Methyl-1,3,5-triazin-2-yl)urea can be compared with other triazine derivatives:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its high-energy properties and applications in energetic materials.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Used in high-energy materials due to its thermal stability and energetic properties.
Chlorsulfuron: A herbicide with similar triazine structure, used in agriculture.
This compound is unique due to its specific functional groups and the resulting chemical and biological properties. Its versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
875577-20-1 |
|---|---|
Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(4-methyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C5H7N5O/c1-3-7-2-8-5(9-3)10-4(6)11/h2H,1H3,(H3,6,7,8,9,10,11) |
InChI Key |
JPIZNKHYAACWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=N1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















